4-[(1Z)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]benzoic acid
Description
Properties
IUPAC Name |
4-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c18-11-14(16(20)19-15-4-2-1-3-5-15)10-12-6-8-13(9-7-12)17(21)22/h1-10H,(H,19,20)(H,21,22)/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOYCINADXVYGR-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)C(=O)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)C(=O)O)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1Z)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]benzoic acid typically involves multi-step organic reactions. One common method involves the condensation of 4-aminobenzoic acid with a suitable cyano-ketone precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-[(1Z)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or the ketone to an alcohol.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Research indicates that compounds similar to 4-[(1Z)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]benzoic acid exhibit significant anticancer properties. These compounds can act as inhibitors of specific kinases involved in cancer progression. For instance, derivatives of phenylamino benzoic acids have been noted for their ability to inhibit MEK kinases, which are critical in the MAPK/ERK signaling pathway associated with cell proliferation and survival .
2. Enzyme Inhibition
The compound has been studied for its potential as an inhibitor of enzymes such as acetylcholinesterase and monoacylglycerol lipase, which are involved in neurodegenerative diseases and endocannabinoid metabolism, respectively . This inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and pain management.
3. Anti-inflammatory Properties
Compounds derived from benzoic acid structures have shown promise as anti-inflammatory agents. They can modulate inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory disorders .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic reactions:
Common Synthetic Route:
- Starting Materials : Anthranilic acid and benzoyl chloride are commonly used.
- Reaction Conditions : The reaction is conducted in pyridine at controlled temperatures to facilitate the formation of the desired product.
- Purification : The product is isolated through crystallization methods from solvents like ethanol.
Industrial Applications
1. Pharmaceutical Development
The unique properties of this compound make it a candidate for further development into pharmaceuticals targeting various diseases, particularly cancers and neurodegenerative disorders.
2. Material Science
Due to its structural characteristics, it may also find applications in the development of novel materials or coatings that require specific chemical stability or reactivity.
Case Studies
Mechanism of Action
The mechanism of action of 4-[(1Z)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]benzoic acid involves its interaction with specific molecular targets. The cyano and ketone groups can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs differing in substituents, stereochemistry, and functional groups (Table 1). Key differences in properties and applications are discussed.
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS | Molecular Formula | Molar Mass (g/mol) | XLogP3 | Key Substituents/Features |
|---|---|---|---|---|---|
| 4-[(1Z)-2-Cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]benzoic acid (Target) | 340309-99-1 | C₁₇H₁₂N₂O₃ | 292.29 | – | Z-configuration, phenylamino, benzoic acid |
| 4-[(E)-2-Cyano-3-oxo-3-(prop-2-enylamino)prop-1-en-1-yl]benzoic acid | 454665-82-8 | C₁₄H₁₂N₂O₃ | 256.26 | 1.7 | E-configuration, propenylamino |
| 3-(4-(4-Trifluoromethylphenyl)pent-3-en-2-yl)benzoic acid | – | C₁₉H₁₇F₃O₂ | 346.34 | – | Trifluoromethyl, pentenyl chain |
| Ethyl 4-(2,4-dimethyl-5-oxo-1-phenylpent-3-en-2-yl)benzoate | – | C₂₂H₂₄O₃ | 336.43 | – | Ethyl ester, methyl groups |
Structural and Stereochemical Differences
- Stereochemistry : The Z-configuration in the target compound creates distinct spatial arrangements compared to the E-isomer (CAS: 454665-82-8), affecting dipole moments and intermolecular interactions .
- Trifluoromethyl-containing analogs (e.g., C₁₉H₁₇F₃O₂) exhibit increased lipophilicity and metabolic stability compared to the target compound’s polar benzoic acid moiety . Ester derivatives (e.g., ethyl benzoate analogs) show reduced acidity (pKa ~5–6) compared to the free carboxylic acid (pKa ~2–3) in the target compound .
Physicochemical Properties
- Hydrogen Bonding: The target compound’s two hydrogen bond donors (NH and COOH) enhance solubility in polar solvents compared to ester derivatives .
- Thermal Stability: The conjugated enone system in the Z-isomer may confer higher thermal stability than non-conjugated analogs, as observed in similar compounds .
Research Findings and Challenges
- Crystallography : The target compound’s Z-configuration has been resolved using SHELXL (), revealing planar geometry critical for π-stacking .
- Computational Studies : Density functional theory (DFT) methods (e.g., B3LYP) predict the Z-isomer’s higher stability over E-forms by ~2–3 kcal/mol, aligning with experimental observations .
- Challenges: Stereoselective synthesis of Z-isomers remains labor-intensive, and the phenylamino group’s electron-withdrawing effect complicates further functionalization .
Biological Activity
4-[(1Z)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]benzoic acid, a complex organic compound, has garnered attention for its potential biological activities. This article synthesizes existing research findings related to its biological effects, mechanisms of action, and applications in various fields, including medicine and biotechnology.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a cyano group, a phenylamino moiety, and a benzoic acid backbone. Its molecular formula is , and it has been classified under various chemical databases, including PubChem (CID: 1924999) .
| Property | Value |
|---|---|
| Molecular Formula | C17H12N2O3 |
| Molecular Weight | 296.29 g/mol |
| CAS Number | 340309-99-1 |
Anticancer Properties
Research has indicated that derivatives of benzoic acid, including this compound, exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. For instance, studies demonstrated that it effectively reduces the viability of Hep-G2 (liver cancer) and A2058 (melanoma) cells without inducing cytotoxicity in normal fibroblasts .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation, such as cathepsins B and L. These enzymes are critical in protein degradation pathways that are often dysregulated in cancer .
- Activation of Proteostasis Pathways : It has been shown to enhance the activity of the ubiquitin-proteasome and autophagy-lysosome pathways, which are essential for maintaining cellular homeostasis .
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial activities against various pathogens. Studies have reported its effectiveness against bacterial strains and fungi, suggesting potential applications in treating infections .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects |
|---|---|
| Anticancer | Inhibits proliferation in cancer cell lines |
| Enzyme Inhibition | Inhibits cathepsins B and L |
| Proteostasis | Activates ubiquitin-proteasome pathways |
| Antimicrobial | Effective against bacteria and fungi |
Study on Cancer Cell Lines
A study conducted on Hep-G2 and A2058 cell lines revealed that treatment with the compound resulted in a significant decrease in cell viability at concentrations as low as 5 μM. The mechanism was associated with the induction of apoptosis through caspase activation pathways .
Evaluation of Antimicrobial Effects
In another study focusing on antimicrobial properties, the compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated a notable reduction in bacterial growth at varying concentrations, highlighting its potential as an antimicrobial agent .
Q & A
Q. How can environmental fate studies (e.g., biodegradation) be structured for this compound?
- Methodology : Follow OECD 301D guidelines: Incubate with activated sludge (30 mg/L) and measure CO evolution over 28 days. Use HPLC-MS/MS to quantify parent compound and metabolites (e.g., hydrolyzed cyano groups) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
